3-methyl-2-oxo-2H,3H-thieno[2,3-d][1,3]thiazole-5-carboxylic acid
Description
Properties
Molecular Formula |
C7H5NO3S2 |
|---|---|
Molecular Weight |
215.3 g/mol |
IUPAC Name |
3-methyl-2-oxothieno[2,3-d][1,3]thiazole-5-carboxylic acid |
InChI |
InChI=1S/C7H5NO3S2/c1-8-5-3(13-7(8)11)2-4(12-5)6(9)10/h2H,1H3,(H,9,10) |
InChI Key |
XVPBNPIDCNNRJV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)O)SC1=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-methyl-2-oxo-2H,3H-thieno[2,3-d][1,3]thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of thioamides with α-haloketones, followed by cyclization to form the thiazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3-methyl-2-oxo-2H,3H-thieno[2,3-d][1,3]thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-methyl-2-oxo-2H,3H-thieno[2,3-d][1,3]thiazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-methyl-2-oxo-2H,3H-thieno[2,3-d][1,3]thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound can inhibit or activate enzymes, receptors, and other proteins, leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Key Observations
Amino or ester substituents (e.g., in and ) increase solubility in polar or lipid environments, respectively, whereas the carboxylic acid group in the target compound may favor ionic interactions .
Synthetic Routes: Thiopyrano-thiazole derivatives (e.g., ) require complex hetero-Diels–Alder reactions, while simpler thiazole-5-carboxylic acids (e.g., ) are synthesized via cyclization-hydrolysis sequences. The target compound’s synthesis likely follows similar cyclization methods but remains undetailed in the provided evidence.
Biological Relevance: Thiazole-5-carboxylic acid derivatives are recognized for antitumor (e.g., bleomycin) and antiviral applications . The target compound’s oxo group may mimic carbonyl motifs in protease inhibitors or kinase-targeting drugs. Thiopyrano-thiazole hybrids (e.g., ) exhibit potent antiviral activity (EC₅₀ < 1 µg/mL), suggesting the fused ring system enhances target binding .
Biological Activity
3-Methyl-2-oxo-2H,3H-thieno[2,3-d][1,3]thiazole-5-carboxylic acid (CAS Number: 1780771-62-1) is a heterocyclic compound characterized by its unique thieno[2,3-d][1,3]thiazole structure, which incorporates both sulfur and nitrogen atoms. This compound has garnered interest in pharmacological research due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on various studies and findings.
- Molecular Formula : C₇H₅N₁O₃S₂
- Molecular Weight : 215.25 g/mol
- Structure : The compound features a thieno[2,3-d][1,3]thiazole ring system with a carboxylic acid functional group, enhancing its reactivity and solubility in aqueous environments .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties against various pathogens. Its structural features allow it to effectively interact with biological targets, making it a candidate for further exploration in antimicrobial applications.
Anticancer Activity
The compound has shown promise in anticancer studies. It has been reported to inhibit certain cancer cell lines, suggesting its potential as an anticancer agent. The specific mechanisms of action may involve the modulation of metabolic pathways and interactions with DNA and proteins .
Study on Antidiabetic Effects
In a study investigating the effects of thiazole derivatives on diabetes management, it was found that compounds similar to this compound exhibited protective effects against hyperglycemia. The administration of these compounds in diabetic animal models resulted in significant improvements in serum glucose levels and lipid profiles. This suggests that such compounds may have therapeutic potential for managing Type 2 Diabetes Mellitus (T2DM) through their antioxidant and anti-inflammatory properties .
Antiviral Activity
Another area of exploration includes the antiviral activity of thiazole derivatives. Compounds structurally related to this compound have been evaluated for their ability to inhibit viral replication. In cellular assays against viruses such as yellow fever virus, certain derivatives displayed enhanced antiviral activity compared to parent compounds .
Summary of Biological Activities
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various pathogens; potential for use in treating infections. |
| Anticancer | Inhibits specific cancer cell lines; potential as an anticancer agent. |
| Antidiabetic | Improves serum glucose and lipid profiles in diabetic models; suggests therapeutic potential. |
| Antiviral | Shows inhibitory effects on viral replication; promising candidates for antiviral therapies. |
The biological activity of this compound is thought to involve multiple mechanisms:
- Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways.
- DNA Interaction : Potential binding to DNA could inhibit replication or transcription processes.
- Antioxidant Activity : Its ability to scavenge free radicals contributes to its protective effects against oxidative stress .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-methyl-2-oxo-2H,3H-thieno[2,3-d][1,3]thiazole-5-carboxylic acid, and what reaction conditions optimize yield and purity?
- Methodological Answer : The compound can be synthesized via tandem acylation-hetero-Diels–Alder reactions. For example, reacting 5-(2-hydroxybenzylidene)-4-thioxo-2-thiazolidinones with citraconic acid or its anhydride under reflux conditions yields derivatives in 63–72% efficiency. Recrystallization from acetic acid or DMF/acetic acid mixtures improves purity . Sodium acetate is often used as a catalyst in acetic acid medium under reflux (3–5 h), followed by filtration and washing with solvents like ethanol and diethyl ether .
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer : NMR spectroscopy (¹H, ¹³C) confirms regiochemistry and stereochemistry, while single-crystal X-ray diffraction provides definitive spatial arrangement of substituents. For instance, X-ray analysis validated the cis orientation of the methyl and carboxylic acid groups in thiopyrano-thiazole analogs . DFT calculations (B3LYP/6-311++G(d,p)) further predict conformational stability, with planar/non-planar carboxylic groups influencing energy minima .
Q. What are the primary biological targets or enzyme systems influenced by this compound?
- Methodological Answer : Thiazole-5-carboxylic acid derivatives are potent inhibitors of enzymes like xanthine oxidase (IC₅₀ values in µM range) and carbonic anhydrase. Structure-activity relationship (SAR) studies reveal that substituents on the thiazole ring enhance binding to catalytic sites via hydrogen bonding and hydrophobic interactions . Antitumor activity is also reported, with mechanisms involving USP7 inhibition or kinase modulation .
Advanced Research Questions
Q. How does the orientation of the carboxylic acid group in the thienothiazole ring system influence conformational stability and intermolecular interactions?
- Methodological Answer : DFT studies show four conformers of thiazole-5-carboxylic acid derivatives, with relative energies varying by up to 29.84 kJ/mol. Planar carboxylic groups (C-C-OH orientation) exhibit greater stability due to resonance and reduced steric strain. Non-planar conformers (O=C-OH) show weaker orbital interactions (NBO analysis), affecting intermolecular hydrogen bonding in crystal lattices .
Q. What strategies are employed to resolve contradictions in biological activity data across different studies involving this compound?
- Methodological Answer : Discrepancies in enzyme inhibition data (e.g., varying IC₅₀ values) are addressed through:
- Comparative assays : Standardizing buffer pH, temperature, and substrate concentrations.
- Structural analogs : Testing methyl/oxo-modified derivatives to isolate substituent effects.
- Molecular docking : Validating binding poses against crystallographic enzyme structures (e.g., xanthine oxidase) to reconcile activity differences .
Q. What computational approaches (e.g., DFT, molecular docking) are used to predict the reactivity and binding affinity of this compound with target enzymes?
- Methodological Answer :
- DFT/TD-DFT : Calculates HOMO-LUMO gaps (3–5 eV) to predict electron transfer reactivity. Electrostatic potential maps identify nucleophilic/electrophilic regions .
- Molecular docking (AutoDock Vina) : Simulates binding to enzyme active sites, scoring interactions (e.g., ΔG = -9.2 kcal/mol for xanthine oxidase) and guiding SAR optimization .
Q. How do modifications at specific positions (e.g., methyl or oxo groups) affect the compound's pharmacological profile and SAR?
- Methodological Answer :
- Methyl groups : Enhance metabolic stability and lipophilicity, improving membrane permeability (logP increased by 0.5–1.0 units).
- Oxo groups : Introduce hydrogen-bond acceptors, critical for anchoring to catalytic residues (e.g., Asn768 in xanthine oxidase).
- Carboxylic acid : Bioisosteric replacement with sulfonamide retains activity while reducing cytotoxicity, as seen in USP7 inhibitor studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
